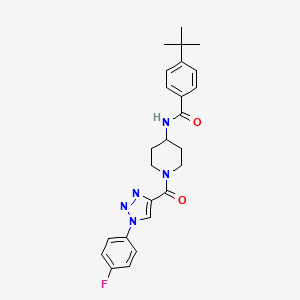

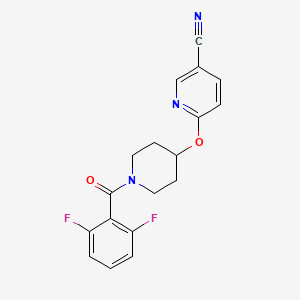

![molecular formula C18H10F2N2S B2631747 6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile CAS No. 252059-88-4](/img/structure/B2631747.png)

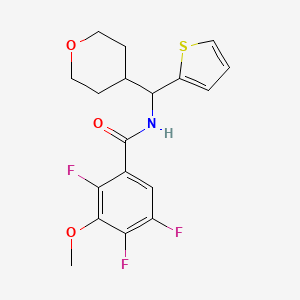

6-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains fluorophenyl and sulfanyl groups attached to a nicotinonitrile core . It’s likely used as an intermediate in various chemical reactions, particularly in the synthesis of more complex organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving fluorophenyl and sulfanyl precursors . The exact method would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and stability .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthetic Methodologies

The synthesis and application of related fluorophenyl compounds have been developed for use in carbohydrate chemistry. The design, synthesis, and evaluation of protective groups such as 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) have been reported. These groups are used to protect hydroxyl groups in synthetic chemistry, demonstrating the compound's utility in complex organic syntheses (Spjut, Qian, & Elofsson, 2010).

Photophysicochemical Properties

Metal-free and metallophthalocyanines carrying 1,2,4-triazole rings connected by S-bridge to the phthalocyanine ring have been synthesized and characterized. These compounds, derived from reactions involving fluorophenyl components, show potential as photosensitizers for photodynamic therapy (PDT) applications due to their photophysical and photochemical properties (Mısır et al., 2021).

Potential Therapeutic Applications

- Photodynamic Therapy (PDT): The aforementioned metal-free and metallophthalocyanines exhibit properties suitable for PDT, a therapeutic procedure that uses photosensitizing agents, alongside light, to initiate cell death in targeted tissues. This is a promising area for the treatment of various diseases, including cancer, where the compounds' ability to generate reactive oxygen species upon light activation can be utilized (Mısır et al., 2021).

Photophysical Studies

- Fluorescent Probes: The compound's derivatives have been explored for the development of near-infrared fluorescent probes for sensitive detection and imaging of biological molecules in living cells and in vivo. This application is crucial for biomedical research, allowing for the visualization and study of cellular processes in real-time (Han et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-(4-fluorophenyl)-2-(4-fluorophenyl)sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N2S/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFIXHAFCCWZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

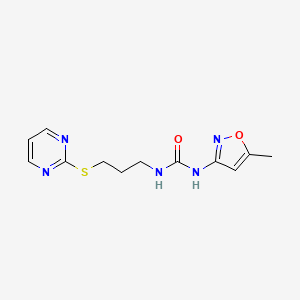

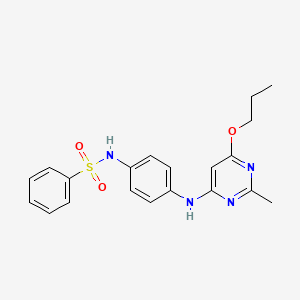

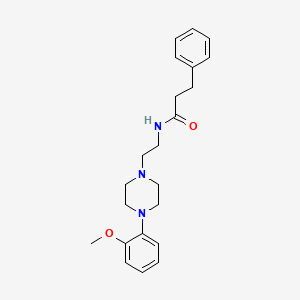

![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)

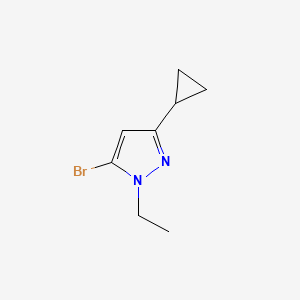

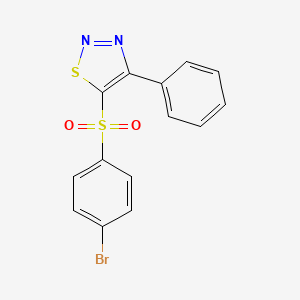

![methyl 2-(4-(tert-butyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2631675.png)

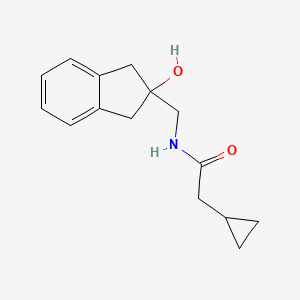

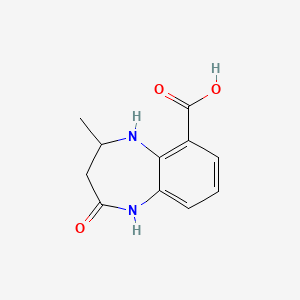

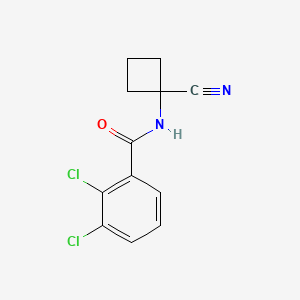

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)